molecular formula C7H11N3O2 B13315255 2-(1-Aminoethyl)-5-methoxy-3,4-dihydropyrimidin-4-one

2-(1-Aminoethyl)-5-methoxy-3,4-dihydropyrimidin-4-one

Cat. No.: B13315255
M. Wt: 169.18 g/mol
InChI Key: ZCEPSXWDVBQZDB-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-5-methoxy-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring with an aminoethyl and methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-5-methoxy-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-methoxyacetophenone with ethyl cyanoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)-5-methoxy-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines and their derivatives, which can have different functional groups attached to the pyrimidine ring.

Scientific Research Applications

2-(1-Aminoethyl)-5-methoxy-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-5-methoxy-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the methoxy group can enhance the compound’s binding affinity. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Aminoethyl)-5-methoxypyrimidine: Similar structure but lacks the dihydro component.

    2-(1-Aminoethyl)-4-methoxypyrimidine: Similar structure with a different position of the methoxy group.

    2-(1-Aminoethyl)-5-methoxy-3,4-dihydroquinazoline: Similar structure but with a quinazoline ring instead of a pyrimidine ring.

Uniqueness

2-(1-Aminoethyl)-5-methoxy-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern and the presence of both aminoethyl and methoxy groups. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(1-aminoethyl)-5-methoxy-1H-pyrimidin-6-one

InChI

InChI=1S/C7H11N3O2/c1-4(8)6-9-3-5(12-2)7(11)10-6/h3-4H,8H2,1-2H3,(H,9,10,11)

InChI Key

ZCEPSXWDVBQZDB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C(=O)N1)OC)N

Origin of Product

United States

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